molecular formula C20H25NO3 B5038959 2-(4-tert-butylphenoxy)-N-(4-methoxybenzyl)acetamide

2-(4-tert-butylphenoxy)-N-(4-methoxybenzyl)acetamide

Cat. No. B5038959
M. Wt: 327.4 g/mol
InChI Key: WAHQQZVGFHOYOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-tert-Butylphenoxy)-N-(4-methoxybenzyl)acetamide often involves the deprotection of esters and the use of phenolic matrices or benzyl N-acetylcarbamate potassium salts as intermediates. For instance, the deprotection of carboxylic esters using a phenolic matrix has been shown to be an effective method in β-lactam synthesis, indicating a potential pathway for synthesizing similar acetamide compounds (Torii et al., 1991). Similarly, the use of p-methoxybenzyl N-acetylcarbamate potassium salt highlights a versatile approach for obtaining N-alkylacetamides, which could be applied in the synthesis of related compounds (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups, such as N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, reveals complex hydrogen-bonding patterns. These structures are linked by a combination of C-H...O and C-H...π(arene) hydrogen bonds, forming intricate molecular arrangements (López et al., 2010). Such analysis is crucial for understanding the chemical behavior and reactivity of 2-(4-tert-Butylphenoxy)-N-(4-methoxybenzyl)acetamide.

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the reaction of 2,2'-(2-methoxybenzylidene)bis(4-methyl-6-tert-butylphenol) with trimethylaluminum, demonstrate the formation of novel catalysts for polymerization, suggesting that 2-(4-tert-Butylphenoxy)-N-(4-methoxybenzyl)acetamide may also participate in unique chemical reactions leading to significant polymerization processes (Hsueh et al., 2002).

Physical Properties Analysis

The study of similar compounds has also shed light on the importance of sterically hindered biphenol structures in determining physical properties such as solubility and reactivity. For example, compounds like (E)-2-((4-tert-butylbenzylimino)methyl)-4-methoxy-phenol have been analyzed for their molecular structure, electrostatic potential surfaces, and frontier molecular orbitals, providing insights into the physical properties that could be expected from 2-(4-tert-Butylphenoxy)-N-(4-methoxybenzyl)acetamide (Zeyrek et al., 2019).

Chemical Properties Analysis

Research on the chemical properties of related compounds, such as the chemoselective acetylation of aminophenols to acetamides, highlights the reactivity of these compounds towards specific functional group transformations. This process optimization and kinetic analysis provide a foundation for understanding the chemical behavior and reactivity of 2-(4-tert-Butylphenoxy)-N-(4-methoxybenzyl)acetamide (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)16-7-11-18(12-8-16)24-14-19(22)21-13-15-5-9-17(23-4)10-6-15/h5-12H,13-14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHQQZVGFHOYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenoxy)-N-(4-methoxybenzyl)acetamide

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